Rubidium iodide

Catalog No.
S615387
CAS No.
7790-29-6
M.F
RbI
IR
M. Wt
212.372 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubidium iodide

CAS Number

7790-29-6

Product Name

Rubidium iodide

IUPAC Name

rubidium(1+);iodide

Molecular Formula

RbI
IR

Molecular Weight

212.372 g/mol

InChI

InChI=1S/HI.Rb/h1H;/q;+1/p-1

InChI Key

WFUBYPSJBBQSOU-UHFFFAOYSA-M

SMILES

[Rb+].[I-]

Synonyms

rubidium iodide

Canonical SMILES

[Rb+].[I-]

Rubidium iodide (RbI) is a highly soluble, heavy alkali metal halide utilized primarily as a specialized structural dopant, a high-performance solid electrolyte precursor, and a scintillation crystal additive. Characterized by a melting point of approximately 647 °C and an ionic structure that bridges the dimensional gap between potassium and cesium salts, RbI is a critical procurement target for advanced optoelectronics and energy storage manufacturing [1]. Its primary industrial value lies in its ability to precisely modulate lattice strain, passivate defects in thin films, and stabilize highly conductive superionic phases at room temperature, making it a non-interchangeable raw material in next-generation device fabrication.

Substituting Rubidium iodide (RbI) with generic alkali iodides like Potassium iodide (KI) or Cesium iodide (CsI) frequently fails due to the strict ionic radius tolerances of advanced crystal lattices. In multi-cation perovskite manufacturing, the Rb+ ion (1.52 Å) is specifically sized to relieve lattice strain without forming photo-inactive non-perovskite phases, a structural balance that K+ or Cs+ cannot independently achieve [1]. Furthermore, in solid-state electrolyte synthesis, replacing RbI with KI or NaI prevents the thermodynamic stabilization of the superionic α-Ag4I5 phase at room temperature, drastically reducing ionic conductivity. Consequently, procurement must prioritize exact RbI to ensure phase stability, prevent halide segregation, and maintain target optoelectronic or electrochemical performance.

Precursor Suitability: Defect Passivation in Sn-Pb Perovskite Solar Cells

When used as a precursor additive in methylammonium-free Sn-Pb perovskites, Rubidium iodide significantly outperforms untreated baselines by reducing recombination losses. RbI integration yields an approximately 10-fold reduction in defect density and suppresses the formation of unwanted PbI2 phases [1]. Furthermore, in multi-cation systems, combining RbI with CsI reduces the Br-poor area fraction from 41% to approximately 6%, achieving a level of halide homogenization that single-alkali additions cannot match [2].

Evidence DimensionDefect density and halide homogenization (Br-poor area fraction)
Target Compound Data~10-fold defect reduction; ~6% Br-poor area fraction (with CsI)
Comparator Or BaselineUntreated baseline (higher defect density; 41% Br-poor area fraction)
Quantified Difference10x reduction in defects; 85% reduction in halide segregation
ConditionsSolution-processed MA-free Sn-Pb and multi-cation perovskite thin films

Crucial for manufacturing highly stable, high-efficiency tandem perovskite solar cells by preventing phase segregation and minimizing charge carrier trapping.

Synthesis Compatibility: Room-Temperature Superionic Conductor Formation

Rubidium iodide is a mandatory precursor for synthesizing the solid electrolyte Rubidium silver iodide (RbAg4I5), which exhibits exceptional room-temperature ionic conductivity. While standard polymer electrolytes (e.g., PEO-based) or conventional lithium iodides achieve conductivities below 10^-5 S/cm at room temperature, the RbAg4I5 phase synthesized from RbI reaches >0.2 S/cm [1]. The specific ionic radius of Rb+ is required to stabilize the highly conductive α-phase lattice, a structural feat not replicable with KI or NaI.

Evidence DimensionRoom-temperature ionic conductivity
Target Compound Data>0.2 S/cm (as synthesized RbAg4I5)
Comparator Or BaselinePEO-based solid electrolytes or LiI (<10^-5 S/cm)
Quantified Difference>4 orders of magnitude higher ionic conductivity
ConditionsRoom temperature (20-25 °C) solid-state electrolyte operation

Enables the commercial development of high-power all-solid-state batteries that operate efficiently at room temperature without requiring auxiliary heating systems.

Thermal Behavior & Doping: PLQY Enhancement in X-Ray Scintillators

In the fabrication of lead-free metal halide scintillators (such as Cs5Cu3Cl6I2), doping with Rubidium iodide significantly enhances both emission efficiency and thermal stability. Introducing Rb+ into the lattice relieves strain, boosting the photoluminescence quantum yield (PLQY) to 97.8%, compared to the lower baseline of undoped equivalents. Additionally, the Rb-doped scintillator retains 87.4% of its emission intensity at 453 K, demonstrating superior resistance to thermal quenching [1].

Evidence DimensionPhotoluminescence quantum yield (PLQY) and thermal retention
Target Compound Data97.8% PLQY; 87.4% intensity retention at 453 K
Comparator Or BaselineUndoped Cs5Cu3Cl6I2 baseline (lower PLQY and higher thermal quenching)
Quantified DifferenceNear-unity PLQY with high-temperature emission retention
ConditionsX-ray excited scintillation testing at elevated temperatures (453 K)

Allows manufacturers to produce high-resolution, flexible X-ray imaging detectors that maintain performance under high-temperature operational stress.

Solubility and Handling: High-Concentration Precursor Formulation

For solution-processed manufacturing workflows, Rubidium iodide offers a substantial solubility advantage over heavier alkali iodides. RbI demonstrates an aqueous solubility of approximately 152 g/100 g H2O at 17.4 °C[1]. In contrast, Cesium iodide (CsI) is significantly less soluble, reaching only ~44 g/100 g H2O near 0 °C [2]. This elevated solubility profile extends to polar aprotic solvents (like DMF and DMSO), allowing for the stable formulation of high-concentration (e.g., 1.5 M) precursor inks without premature precipitation.

Evidence DimensionAqueous solubility limit
Target Compound Data152 g/100 g H2O (at 17.4 °C)
Comparator Or BaselineCesium iodide (~44 g/100 g H2O)
Quantified Difference>3.4x higher aqueous solubility
ConditionsAqueous solution at ambient/near-ambient temperatures

Prevents precursor precipitation during storage and enables the reliable formulation of high-concentration inks for scalable spin-coating or slot-die coating processes.

Multi-Cation Perovskite Solar Cell Manufacturing

Driven by its ability to passivate defects and homogenize halide distribution, Rubidium iodide is a critical additive in the formulation of high-efficiency, stable perovskite solar cells, particularly methylammonium-free and tandem architectures[1].

Room-Temperature Solid-State Battery Electrolytes

Because it is the essential structural precursor for the RbAg4I5 superionic phase, RbI is procured for the synthesis of advanced solid-state electrolytes that require high ionic conductivity (>0.2 S/cm) without elevated operating temperatures [2].

High-Resolution Flexible X-Ray Scintillators

Leveraging its strain-relieving properties and ability to boost PLQY to near-unity levels, RbI is utilized as a dopant in lead-free copper halide scintillators designed for thermally stable, high-resolution medical and industrial X-ray imaging [3].

UNII

18CYW0VL2X

Other CAS

7790-29-6

Wikipedia

Rubidium iodide

General Manufacturing Information

Rubidium iodide (RbI): ACTIVE

Dates

Last modified: 08-15-2023

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